![molecular formula C12H16N2O3 B2518661 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436305-87-1](/img/structure/B2518661.png)
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Drug Development Applications
A versatile synthetic approach has been developed for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are structurally related to the compound of interest. These serve as carbon-atom bridged morpholines and are derived from 4R-hydroxy-l-proline, highlighting their potential in creating backbone-constrained analogues of approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Research on bridged bicyclic morpholines, specifically the synthesis of novel morpholine-based building blocks such as 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, emphasizes the importance of these compounds in medicinal chemistry. These morpholine isosteres are highlighted for their achiral nature and similar lipophilicity to morpholine, indicating their utility in drug design (Walker et al., 2012).
The synthesis of bridged bicyclic morpholine amino acids illustrates the creation of compact modules for medicinal chemistry. These novel structures can modulate physicochemical and pharmacokinetic properties of drug candidates, offering new avenues for enhancing drug efficacy and safety (Kou et al., 2017).
Chemical Synthesis and Structural Insights
The assembly of trifluoromethylated morpholines and 1,4-oxazepanes from fluorinated α-bromoenones with β-amino alcohols through a domino reaction showcases the versatility of bicyclic morpholines in synthesizing complex heterocyclic systems. This method highlights the structural diversity achievable with bicyclic morpholines and their analogues (Rulev et al., 2016).
The exploration of oxetanes in drug discovery reveals that substituting common functionalities with an oxetane can significantly impact a compound's solubility, lipophilicity, and metabolic stability. This research underscores the potential of bicyclic structures in creating more effective and stable drug molecules (Wuitschik et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of 4-(7-Oxabicyclo[22It is known that many 7-oxanorbornanes, which are structurally similar, have interesting biological activity . Some of these compounds have been found to be bioactive, for instance, as herbicides .
Mode of Action
The exact mode of action of 4-(7-Oxabicyclo[22Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Biochemical Pathways
The specific biochemical pathways affected by 4-(7-Oxabicyclo[22It is known that protein phosphatases, which this compound may inhibit, play a crucial role in cellular transduction events such as t-cell activation and cell proliferation .
Result of Action
The molecular and cellular effects of 4-(7-Oxabicyclo[22The inhibition of protein phosphatases can potentially affect a variety of cellular processes, including cell proliferation .
Orientations Futures
Propriétés
IUPAC Name |
4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYJRSJWDCMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
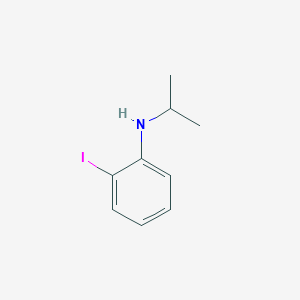

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

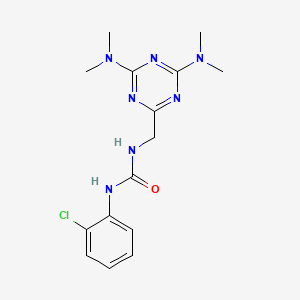
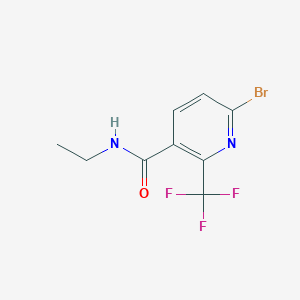
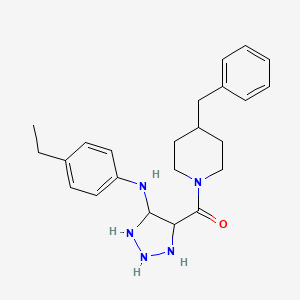
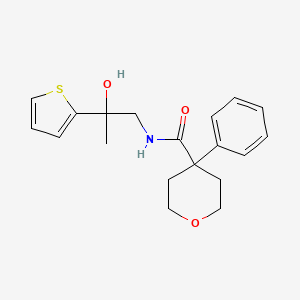
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)
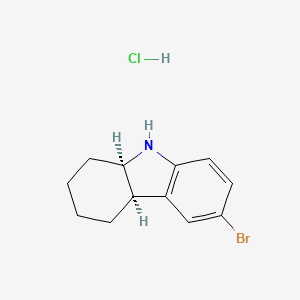

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)
